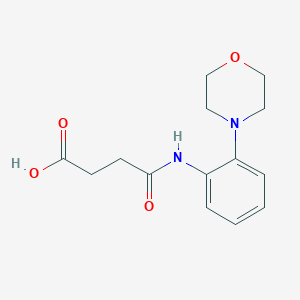
N-(2-Morpholin-4-yl-phenyl)-succinamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Morpholin-4-yl-phenyl)-succinamic acid (NMPSA) is an important small molecule that has been used in a variety of scientific research applications. NMPSA is a derivative of succinamic acid, a carboxylic acid that has been used in many different fields, including biochemistry, physiology, and pharmacology. NMPSA has a wide range of uses due to its ability to interact with a variety of molecules, including proteins and other biomolecules. This molecule has been used in a variety of ways, from drug development to laboratory experiments.
科学的研究の応用
Pharmacological Applications
Morpholine and its derivatives have been extensively studied for their pharmacological properties. They are found in a variety of compounds with significant biological activity, including applications as psychotropic drugs and in the development of new therapeutic agents. For instance, morpholine derivatives have been explored for their neuroprotective, anti-inflammatory, and antidepressant properties. These studies indicate that morpholine's structural features contribute to a broad spectrum of pharmacological profiles, suggesting potential research avenues for N-(2-Morpholin-4-yl-phenyl)-succinamic acid in drug discovery and development (Asif & Imran, 2019).
Biotechnological and Environmental Applications
Morpholine derivatives are also investigated for their roles in biotechnology and environmental sciences. For example, these compounds have been used in the development of biosensors and bio-reactors, highlighting their utility in biotechnological advancements and environmental monitoring. The versatility of morpholine-based compounds in these fields may point towards potential research uses of this compound in developing novel biotechnological tools and environmental applications (Ferone et al., 2019).
Materials Science
In materials science, morpholine derivatives have been explored for their applications in the synthesis of novel materials. Their structural characteristics make them suitable candidates for the development of polymers and coordination compounds with specialized properties, such as enhanced stability, conductivity, or biocompatibility. These materials have potential applications in various fields, including electronics, drug delivery systems, and biomaterials. The properties of morpholine derivatives in materials science research provide a foundation for investigating this compound in the development of new materials with specific functional properties (Scaltrito et al., 2000).
特性
IUPAC Name |
4-(2-morpholin-4-ylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(5-6-14(18)19)15-11-3-1-2-4-12(11)16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYBWLBMPKMLPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B491180.png)

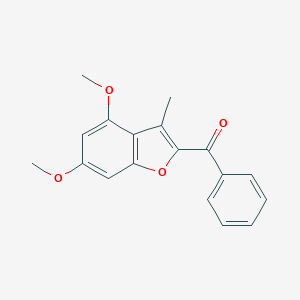
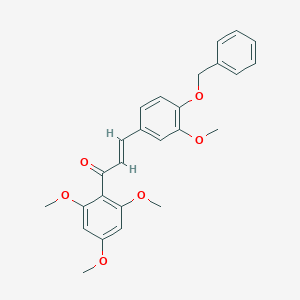
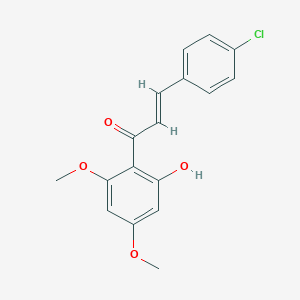
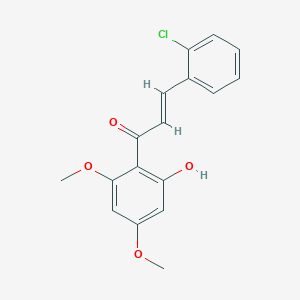
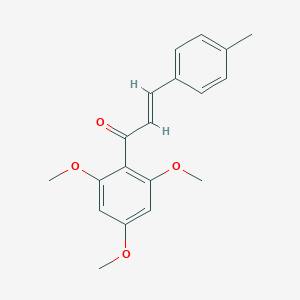
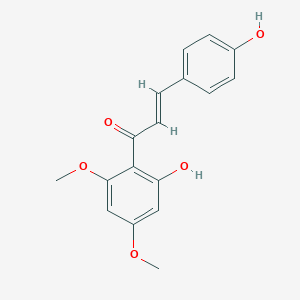
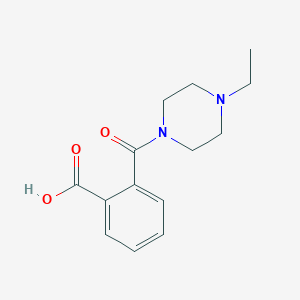

![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B491247.png)

![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)
